molecular formula C12H8O7S B14348032 3-Sulfonaphthalene-1,2-dicarboxylic acid CAS No. 94107-18-3

3-Sulfonaphthalene-1,2-dicarboxylic acid

Cat. No.: B14348032
CAS No.: 94107-18-3
M. Wt: 296.25 g/mol
InChI Key: KCDGGWBMODXFHI-UHFFFAOYSA-N
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Description

3-Sulfonaphthalene-1,2-dicarboxylic acid is an organic compound that belongs to the class of dicarboxylic acids It features a naphthalene ring substituted with sulfonic acid and two carboxylic acid groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Sulfonaphthalene-1,2-dicarboxylic acid typically involves the sulfonation of naphthalene followed by carboxylation. One common method is the sulfonation of naphthalene using sulfuric acid to introduce the sulfonic acid group. This is followed by the oxidation of the resulting sulfonaphthalene to introduce the carboxylic acid groups .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

3-Sulfonaphthalene-1,2-dicarboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-Sulfonaphthalene-1,2-dicarboxylic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of dyes and pigments.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with proteins and enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-Sulfonaphthalene-1,2-dicarboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The sulfonic acid and carboxylic acid groups can form hydrogen bonds and ionic interactions with biological molecules, influencing their activity and function. These interactions can modulate biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Sulfonaphthalene-1,2-dicarboxylic acid is unique due to the presence of both sulfonic acid and carboxylic acid groups on the naphthalene ring. This combination of functional groups imparts distinct chemical reactivity and potential for diverse applications compared to its analogs .

Properties

CAS No.

94107-18-3

Molecular Formula

C12H8O7S

Molecular Weight

296.25 g/mol

IUPAC Name

3-sulfonaphthalene-1,2-dicarboxylic acid

InChI

InChI=1S/C12H8O7S/c13-11(14)9-7-4-2-1-3-6(7)5-8(20(17,18)19)10(9)12(15)16/h1-5H,(H,13,14)(H,15,16)(H,17,18,19)

InChI Key

KCDGGWBMODXFHI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=C2C(=O)O)C(=O)O)S(=O)(=O)O

Origin of Product

United States

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